1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
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Overview
Description
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is a synthetic compound that belongs to the class of phenoxypropanolamines This compound is characterized by its complex structure, which includes an ethylphenoxy group, a phenylpiperazine moiety, and a propanol backbone
Preparation Methods
The synthesis of 1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 1-(4-ethylphenoxy)-3-chloropropane: The 4-ethylphenol is then reacted with 1,3-dichloropropane in the presence of a base to form the intermediate compound.
Formation of 1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable solvent and base to form the final compound.
Conversion to Dihydrochloride Salt: The final compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperazine groups can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on the central nervous system or its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride can be compared with other similar compounds, such as:
1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.
1-(4-ethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride: This compound has a methyl group on the piperazine ring, which may influence its interactions with molecular targets.
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)butan-2-ol Dihydrochloride: This compound has a butanol backbone instead of a propanol backbone, which may alter its chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-18-8-10-21(11-9-18)25-17-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19;;/h3-11,20,24H,2,12-17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWPGEXLPLGNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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